N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-21-14-12-20(13-15-21)28-24(31)18-33-26-29-23-11-7-6-10-22(23)25(30-26)27-17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUJGPENGCMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl group, a quinazoline moiety, and a sulfanyl acetamide group. Its IUPAC name is indicative of its intricate design, which is crucial for its biological interactions.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds suggest potent cytotoxicity, with some derivatives exhibiting IC50 values as low as 10 μM against multiple cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Anti-inflammatory Activity
The compound has been studied for its ability to modulate inflammatory pathways. It has been shown to selectively inhibit NF-κB activation in macrophages, which is significant in treating inflammatory diseases. Compounds similar to this compound have demonstrated the capacity to reduce TNFα and IL-1β production in activated macrophage-like THP−1 cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key kinases involved in cell signaling pathways associated with cancer proliferation and inflammation.
- Receptor Interaction : It may bind to specific receptors or enzymes, altering their activity and affecting downstream signaling cascades.
Study on Anticancer Effects
In a study focusing on quinazoline derivatives, a series of compounds were synthesized and evaluated for their anticancer effects. The results highlighted that modifications to the quinazoline structure significantly influenced their cytotoxicity against various cancer cell lines. Notably, the introduction of specific substituents at particular positions enhanced their potency .
Study on Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of quinazoline derivatives in a model of macrophage activation. The findings suggested that these compounds could effectively suppress pro-inflammatory cytokine production, indicating their potential use in treating chronic inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide. For instance, derivatives of quinazoline have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the micromolar range against human myelogenous leukemia K562 cells, indicating promising anticancer properties .
Antimicrobial Properties
Research has also indicated that compounds with similar structural motifs possess antimicrobial activities. For example, derivatives containing sulfanyl groups have demonstrated effectiveness against both bacterial and fungal strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Acetylcholinesterase Inhibition
Compounds with a quinazoline backbone are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain analogs exhibit strong AChE inhibitory activity, making them candidates for further development as therapeutic agents for cognitive disorders .
Case Study 1: Anticancer Screening
A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer activities. Among these, one compound showed an IC50 value of 0.51 µM against K562 cells, demonstrating significant growth inhibition. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinazoline derivatives, revealing that specific compounds exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis. This suggests potential for developing new treatments for tuberculosis .
| Compound | Activity | IC50/ MIC Value | Target |
|---|---|---|---|
| N-(4-ethoxyphenyl)-2-{...} | Anticancer | 0.51 µM | K562 leukemia cells |
| Quinazoline derivative X | Antimicrobial | 6.25 µg/ml | Mycobacterium smegmatis |
| Quinazoline analog Y | AChE inhibition | 2.7 µM | Acetylcholinesterase |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, starting with functionalizing the quinazoline core. Key steps include:
- Thioacetamide coupling : Reacting a quinazoline derivative (e.g., 4-[(2-phenylethyl)amino]quinazolin-2-thiol) with N-(4-ethoxyphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 8–12 hours .
- Catalyst use : Triethylamine (TEA) is critical for deprotonation and facilitating nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95% by HPLC) . Key variables : Temperature control prevents decomposition of the sulfanyl group, while solvent choice minimizes side reactions like oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- NMR spectroscopy :
- ¹H NMR : Signals at δ 7.8–8.5 ppm confirm the quinazoline aromatic protons. The ethoxyphenyl group appears as a triplet (δ 1.4 ppm for CH₃) and quartet (δ 4.0 ppm for OCH₂) .
- ¹³C NMR : Carbonyl groups (C=O) resonate at ~168–170 ppm .
- IR spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S-H, if present) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 472.3 confirms the molecular formula C₂₆H₂₈N₄O₂S .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic groups (quinazoline, ethoxyphenyl). Solubilizing agents like DMSO or cyclodextrins are recommended for in vitro assays .
- Stability : Susceptible to photodegradation; store in amber vials at -20°C. Stable in pH 6–8 buffers for 24 hours .
Q. How is the crystal structure determined, and what software is used for refinement?
- X-ray crystallography : Single crystals grown via slow evaporation from ethanol/water (1:1).
- Refinement : SHELXL (for small-molecule refinement) and Olex2 for visualization. Key parameters: R₁ < 0.05, wR₂ < 0.15 .
Q. What in vitro assays are used to screen its biological activity?
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549). IC₅₀ values <10 μM suggest potent activity .
- Enzyme inhibition : Tyrosine kinase inhibition measured via ADP-Glo™ Kinase Assay .
Advanced Research Questions
Q. How can contradictions in biological activity data across cell lines be resolved?
Discrepancies often arise from differences in:
- Cell permeability : Use logP (calculated ~3.5) to assess membrane penetration .
- Metabolic stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to evaluate metabolism-driven variability .
- Assay conditions : Standardize serum-free media and incubation times (e.g., 48 hours) .
Q. What computational strategies predict binding modes with tyrosine kinases?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys745 and Thr790 .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
Q. How can aqueous solubility be enhanced without reducing bioactivity?
- Pro-drug approaches : Introduce phosphate esters at the acetamide group, cleaved in vivo by phosphatases .
- Nanoformulations : Encapsulate in PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) to improve bioavailability .
- Co-solvents : Use 10% β-cyclodextrin in PBS for in vivo studies .
Q. What strategies optimize selectivity against off-target kinases?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to identify off-targets (e.g., ABL1, SRC).
- Structure-activity relationship (SAR) : Modify the phenylethylamino group to reduce hydrophobic interactions with non-target kinases .
Q. How are reaction intermediates characterized in multi-step syntheses?
- LC-MS monitoring : Track intermediates (e.g., 4-[(2-phenylethyl)amino]quinazolin-2-thiol) with retention times <5 minutes .
- TLC validation : Use silica plates (ethyl acetate/hexane, 3:7) and UV visualization at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
